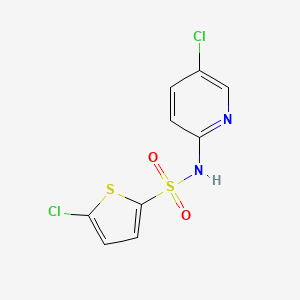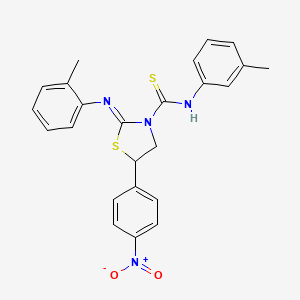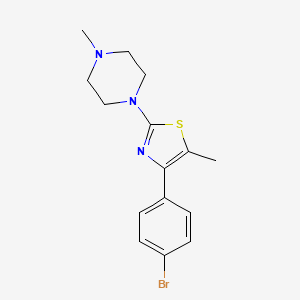![molecular formula C17H20N2O3 B7534725 N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide, also known as MO-4, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MO-4 belongs to the class of oxazoline compounds and has been found to exhibit promising biological activities. In
作用機序
The exact mechanism of action of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide is not fully understood. However, it has been proposed that N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide exerts its biological activities by interfering with various cellular processes. For instance, N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components such as DNA and proteins.
Biochemical and Physiological Effects:
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has also been found to exhibit cytotoxic effects on cancer cells. Furthermore, N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has been shown to exhibit antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's diseases.
実験室実験の利点と制限
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has also been found to exhibit promising biological activities, making it a potential candidate for drug development. However, N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has some limitations for lab experiments. For instance, its mechanism of action is not fully understood, which makes it challenging to optimize its biological activities. Furthermore, N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has not been extensively studied in vivo, which makes it difficult to assess its potential toxicity and efficacy in animal models.
将来の方向性
There are several future directions for the research on N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide. One potential direction is to further investigate its mechanism of action to optimize its biological activities. Furthermore, N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide could be studied in vivo to assess its potential toxicity and efficacy in animal models. Additionally, N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide could be further explored for its potential use as a drug delivery agent. Finally, N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide could be investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's diseases.
Conclusion:
In conclusion, N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been found to exhibit promising biological activities. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide, which could lead to the development of new drugs and therapies for various diseases.
合成法
The synthesis of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide involves the reaction of 4-phenyloxane-4-carboxylic acid with 3-methyl-1,2-oxazol-5-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide in high yield and purity.
科学的研究の応用
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has also been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes. Furthermore, N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide has been found to exhibit antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13-11-15(22-19-13)12-18-16(20)17(7-9-21-10-8-17)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDXNAWPLLKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
